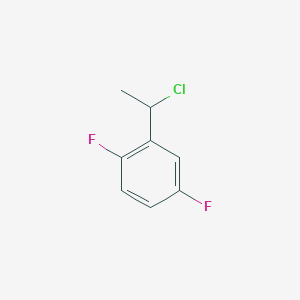

2-(1-Chloroethyl)-1,4-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloroethyl chloroformates are a pair of related chemical compounds with the chemical formula C3H4Cl2O2 . They can be used to form protecting groups and as N-dealkylating agents .

Synthesis Analysis

Chloroethyl chloroformates can be synthesized using various methods. One method involves maintaining the temperature for 2 hours between 20° and 25° C after the chloroformate has been added .

Molecular Structure Analysis

The molecular structure of chloroethyl chloroformates includes a carbon chain with a chlorine atom and a chloroformate group .

Chemical Reactions Analysis

Chloroformates are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid and are used as reagents in organic chemistry .

Physical And Chemical Properties Analysis

Chloroethyl chloroformates have a molar mass of 142.96 g·mol−1 . Most are colorless, volatile liquids that degrade in moist air .

Scientific Research Applications

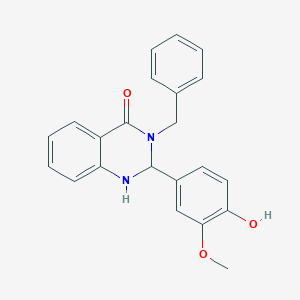

Pharmaceutical Synthesis and Drug Development

Ionic liquids (ILs) have gained attention in the pharmaceutical field due to their unique properties. ILs, including 2-(1-chloroethyl)-1,4-difluorobenzene, serve as solvents, reagents, and anti-solvents in the synthesis and crystallization of active pharmaceutical ingredients (APIs). They address challenges related to solubility, bioavailability, and stability of solid-state pharmaceuticals .

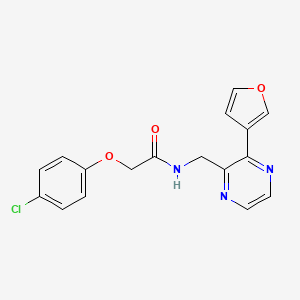

Electrosynthesis and Organic Transformations

Researchers have explored the use of 2-(1-chloroethyl)-1,4-difluorobenzene as a reaction medium in electrosynthesis. For instance, it has been applied in the electrosynthesis of naproxen through the electrocarboxylation of 2-(1-chloroethyl)-6-methoxynaphthalene using CO₂. This process achieved high yields and conversion rates .

N-Dealkylation of Tertiary Amines

The compound acts as a reagent in the selective N-dealkylation of tertiary amines. This reaction is valuable in organic synthesis and drug development .

Alkyl 1-Chloroethyl Carbonates

2-(1-Chloroethyl)-1,4-difluorobenzene serves as a reactant in the preparation of alkyl 1-chloroethyl carbonates. These compounds find applications in various chemical processes .

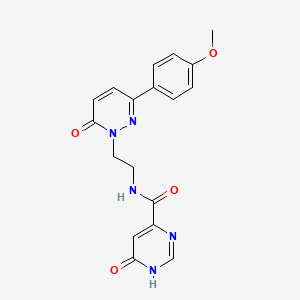

Chemical Intermediates and Fine Chemicals

Due to its unique structure, this compound can serve as a versatile building block for the synthesis of other chemicals. Researchers explore its potential as an intermediate in the production of fine chemicals .

Mechanism of Action

Target of Action

Many chloroethyl compounds are alkylating agents, meaning they can donate an alkyl group to other molecules. In biological systems, these compounds often target nucleophilic atoms in DNA, proteins, and other biomolecules .

Mode of Action

Alkylating agents like chloroethyl compounds can form covalent bonds with their targets. This can lead to changes in the structure and function of the target molecule, potentially disrupting normal cellular processes .

Biochemical Pathways

The exact pathways affected by “2-(1-Chloroethyl)-1,4-difluorobenzene” would depend on its specific targets. Alkylating agents can interfere with dna replication and protein synthesis, affecting multiple biochemical pathways .

Pharmacokinetics

Similar compounds are often lipophilic, allowing them to cross cell membranes and distribute throughout the body .

Result of Action

The effects of “2-(1-Chloroethyl)-1,4-difluorobenzene” would depend on its specific targets and mode of action. Alkylating agents can cause cell death by damaging dna and proteins, disrupting normal cellular processes .

Action Environment

The action of “2-(1-Chloroethyl)-1,4-difluorobenzene” could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. These factors could affect the compound’s stability, reactivity, and bioavailability .

Safety and Hazards

properties

IUPAC Name |

2-(1-chloroethyl)-1,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFTXOUCFUGLBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)-1,4-difluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-oxo-2-[2-(3-pyridinylamino)vinyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2539805.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2539806.png)

![6-Tert-butyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2539808.png)

![N-Ethyl-N-[2-oxo-2-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]prop-2-enamide](/img/structure/B2539810.png)

![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)

![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)